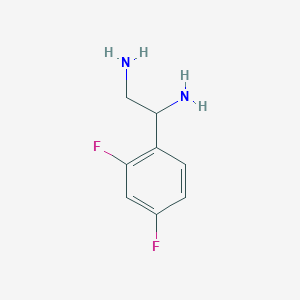![molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivos: Ciclohexilamina, ácido fenilborónico, bromuro de propilo
Condiciones: Reacciones de acoplamiento cruzado catalizadas por paladio
Reacción: Sustitución en la posición 7-amino y otras posiciones
Métodos de producción industrial
La producción industrial de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y cribado de alto rendimiento de las condiciones de reacción para maximizar el rendimiento y la pureza.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo de pirazol, seguido de la formación del anillo de pirimidina. Los grupos ciclohexilo, fenilo y propilo se introducen mediante diversas reacciones de sustitución.
-
Paso 1: Síntesis del anillo de pirazol
Reactivos: Hidrato de hidracina, acetoacetato de etilo
Condiciones: Reflujo en etanol
Reacción: Formación de 3,5-dimetilpirazol
-
Paso 2: Formación del anillo de pirimidina
Reactivos: 3,5-dimetilpirazol, formamida
Condiciones: Calentamiento a 150 °C
Reacción: Ciclación para formar pirazolo[1,5-a]pirimidina
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación:
Reactivos: Permanganato de potasio, peróxido de hidrógeno
Condiciones: Solventes acuosos u orgánicos
Productos: Derivados oxidados en varias posiciones del anillo
-
Reducción:
Reactivos: Borohidruro de sodio, hidruro de aluminio y litio
Condiciones: Condiciones anhidras
Productos: Derivados de amina o alcohol reducidos
-
Sustitución:
Reactivos: Compuestos halogenados, nucleófilos
Condiciones: Catálisis ácida o básica
Productos: Derivados sustituidos con diversos grupos funcionales
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Catalizadores: Paladio, platino
Solventes: Etanol, diclorometano, agua
Aplicaciones Científicas De Investigación
Química
La N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se utiliza como bloque de construcción en síntesis orgánica
Biología
En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.
Medicina
Medicinalmente, la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se investiga por sus propiedades farmacológicas. Ha mostrado promesa en estudios preclínicos como agente antiinflamatorio y anticancerígeno.
Industria
En el sector industrial, este compuesto se explora para su uso en el desarrollo de nuevos materiales, incluidos los polímeros y los recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, inhibiendo su actividad y ejerciendo así sus efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad de la quinasa, la modulación de las vías de transducción de señales y la interferencia con los procesos de replicación del ADN.
Comparación Con Compuestos Similares
Compuestos similares
- N-ciclohexil-3-fenil-5-metilpirazolo[1,5-a]pirimidin-7-amina
- N-ciclohexil-3-fenil-5-etilpirazolo[1,5-a]pirimidin-7-amina
- N-ciclohexil-3-fenil-5-butilpirazolo[1,5-a]pirimidin-7-amina
Unicidad
La N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se destaca por su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. El grupo propilo en la posición 5 mejora su lipofilicidad, lo que potencialmente mejora su biodisponibilidad e interacción con las membranas lipídicas. Además, el grupo ciclohexilo en la posición 7-amino proporciona impedimento estérico, lo que influye en su afinidad de unión y selectividad hacia los objetivos biológicos.
Propiedades
Fórmula molecular |
C21H26N4 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |
Clave InChI |
BIWKVRKBDNJUEE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

![dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12127950.png)
![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)



![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)


![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)

![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
